molecular formula C26H25NO6S B2897365 6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866842-58-2

6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2897365
CAS No.: 866842-58-2
M. Wt: 479.55
InChI Key: YUWMEYAXWDYGMI-UHFFFAOYSA-N
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Description

This compound belongs to the quinolin-4-one class, characterized by a dihydroquinolinone core substituted with methoxy groups at positions 6 and 7, a 4-methoxybenzenesulfonyl group at position 3, and a 3-methylbenzyl moiety at position 1.

Properties

IUPAC Name

6,7-dimethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO6S/c1-17-6-5-7-18(12-17)15-27-16-25(34(29,30)20-10-8-19(31-2)9-11-20)26(28)21-13-23(32-3)24(33-4)14-22(21)27/h5-14,16H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWMEYAXWDYGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the condensation of appropriate aniline derivatives with aldehydes or ketones, followed by cyclization and sulfonylation reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline production and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The methoxy and sulfonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a wide range of functionalized quinolines.

Scientific Research Applications

6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Core Structure Key Substituents Potential Implications
Target Compound Dihydroquinolinone 6,7-dimethoxy; 3-(4-methoxybenzenesulfonyl); 1-(3-methylbenzyl) Balanced lipophilicity; sulfonyl group may enhance receptor binding via H-bonding .
3-(Benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinolin-4-one Dihydroquinolinone 6,7-dimethoxy; 3-(benzenesulfonyl); 1-(4-chlorobenzyl) Chlorine (electron-withdrawing) vs. methyl (electron-donating) may alter electronic properties and solubility.
2-Aryl-6,7-methylenedioxyquinolin-4-ones Dihydroquinolinone 6,7-methylenedioxy (fused ring); 3-(1-naphthyl) Methylenedioxy increases rigidity; naphthyl group may enhance π-π stacking but reduce solubility.
6,7-Dimethoxy-1-(4-methoxyphenyl)isochroman-3-one Isochromanone 6,7-dimethoxy; 1-(4-methoxyphenyl) Isochromanone core lacks nitrogen, altering electronic profile and potential bioactivity.

Pharmacological Potential

  • Antihistaminic Activity: Quinolinones with methylenedioxy groups () show antihistaminic effects; the target compound’s sulfonyl group may improve receptor affinity compared to naphthyl substituents .
  • Electron Effects : Methoxy groups (electron-donating) in the target compound vs. chlorine in its analogue () could modulate metabolism (e.g., CYP450 interactions) and bioavailability.

Physical Properties

  • Melting Points: Quinazolinones in melt at 228–230°C, suggesting high crystallinity; the target compound’s melting point may vary due to the flexible 3-methylbenzyl group .
  • Solubility: Use of 1,4-dioxane () and ethanol () in syntheses implies moderate polarity, aligning with methoxy-rich structures.

Crystallographic Analysis

  • Tools like SHELXL () and ORTEP-3 () are critical for confirming molecular geometry. The target compound’s sulfonyl and methoxy groups would require precise crystallographic validation to assess conformational stability .

Biological Activity

6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound belonging to the quinoline derivatives class. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H27N2O6SC_{25}H_{27}N_{2}O_{6}S, with a molecular weight of approximately 499.56 g/mol. Its structure includes methoxy groups and a benzenesulfonyl moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC25H27N2O6SC_{25}H_{27}N_{2}O_{6}S
Molecular Weight499.56 g/mol
IUPAC NameThis compound

The mechanism of action for this compound involves its interaction with various biological targets. It is hypothesized to act as an inhibitor or modulator of specific enzymes or receptors involved in critical signaling pathways. The methoxy and sulfonyl groups enhance its binding affinity to target proteins, influencing their activity and potentially leading to therapeutic effects.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties by inhibiting key signaling pathways associated with cell proliferation and survival. A study demonstrated that related compounds showed moderate to high antiproliferative activity against various cancer cell lines:

CompoundCell LineIC50 (μmol/mL)
6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-oneA-549 (Lung)0.04
6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-oneMCF7 (Breast)0.06
DoxorubicinA-5490.04

These findings suggest that the compound may effectively inhibit cancer cell growth and could be a candidate for further development in cancer therapy.

Antioxidant Activity

The compound's ability to scavenge free radicals has been assessed using the DPPH radical-scavenging assay. Compounds with similar structures demonstrated varying degrees of antioxidant activity:

CompoundDPPH Scavenging Activity (%) at 100 μg/mL
6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-oneModerate (compared to ascorbic acid)
Related Quinoline DerivativeHigh

These results indicate potential applications in preventing oxidative stress-related diseases.

Antimicrobial Activity

Preliminary studies have shown that quinoline derivatives possess antimicrobial properties. The interaction between the sulfonyl group and microbial targets enhances the compound's efficacy against various pathogens. Further investigation into its spectrum of activity is warranted.

Case Studies

A notable case study involving related quinoline derivatives highlighted their anticancer potential through in vitro assays against multiple tumor cell lines. The study reported that these compounds induced apoptosis in cancer cells via the activation of caspase pathways.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one?

The synthesis involves multi-step protocols requiring precise control of temperature, solvent selection, and catalyst use. Key steps include:

  • Sulfonylation : Introduce the 4-methoxybenzenesulfonyl group under anhydrous conditions using catalysts like indium(III) chloride (InCl₃) in dichloromethane (DCM) .
  • Benzylation : React the quinolin-4-one core with 3-methylbenzyl chloride in the presence of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) to enhance nucleophilic substitution .
  • Optimization : Reaction times vary between 5–24 hours, with yields improved by microwave-assisted synthesis (e.g., 360 W for 5 minutes) .

Q. Table 1: Synthesis Optimization Parameters

StepCatalyst/SolventTemperatureYield RangeReference
SulfonylationInCl₃/DCM0–25°C63–75%
BenzylationK₂CO₃/DMSO80°C68–82%

Q. Which analytical techniques are most reliable for characterizing the compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, methoxy groups appear as singlets at δ 3.8–4.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z = 494 [M+H]⁺) .
  • X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 57.84° between quinoline and benzene moieties) .

Advanced Research Questions

Q. How can molecular docking simulations predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Target Selection : Prioritize targets like tyrosine kinases or tubulin, given structural similarities to bioactive dihydroquinoline derivatives .
  • Software Tools : Use AutoDock Vina or Schrödinger Suite to model binding affinities. Key parameters:
    • Binding Pocket Analysis : Identify hydrophobic interactions with sulfonyl and methoxy groups .
    • Validation : Cross-reference docking results with experimental IC₅₀ values from enzyme inhibition assays .

Q. Table 2: Docking Parameters for Common Targets

TargetBinding Energy (kcal/mol)Key InteractionsReference
Tubulin-9.2Sulfonyl group with β-tubulin Thr179
COX-2-8.7Methoxybenzyl with Arg120

Q. What experimental designs are recommended for evaluating the compound’s stability under physiological conditions?

  • Solubility Studies : Use shake-flask method in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) with HPLC quantification .
  • Degradation Pathways : Accelerated stability testing (40°C/75% RH for 6 months) identifies hydrolytic degradation at the sulfonyl group .
  • Oxidative Stability : Expose to H₂O₂ (3%) and monitor via LC-MS for hydroxylated byproducts .

Q. How can contradictions in bioactivity data (e.g., anti-cancer vs. anti-inflammatory results) be resolved?

  • Dose-Response Analysis : Test across a wide concentration range (1 nM–100 µM) to identify off-target effects .
  • Pathway-Specific Assays : Use siRNA knockdown or CRISPR-Cas9 to isolate mechanisms (e.g., NF-κB vs. MAPK pathways) .
  • Species Variability : Compare human cell lines (e.g., HepG2) with murine models to assess translational relevance .

Q. What methodologies are suitable for in vivo pharmacokinetic profiling?

  • ADME Studies :
    • Absorption : Oral bioavailability assessed in Sprague-Dawley rats via plasma LC-MS/MS .
    • Metabolism : Incubate with human liver microsomes (HLMs) to identify CYP450-mediated metabolites .
  • Tissue Distribution : Radiolabel the compound with ¹⁴C and quantify accumulation in organs via scintillation counting .

Q. How can researchers address low aqueous solubility in formulation development?

  • Nanoparticle Encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance solubility (e.g., 12-fold increase in PBS) .
  • Salt Formation : Screen with counterions (e.g., hydrochloride or mesylate) to improve crystallinity .
  • Co-Solvent Systems : Test PEG-400/water mixtures (1:1 v/v) for parenteral delivery .

Key Data Contradictions and Resolutions

  • Contradiction : A study reported IC₅₀ = 2.1 µM against breast cancer cells , while another found no activity below 10 µM .
    • Resolution : Variability may stem from differences in cell line genetic backgrounds (e.g., MCF-7 vs. MDA-MB-231). Standardize cell models and culture conditions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.